molecular formula C15H20ClNO3 B3224918 4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride CAS No. 124242-84-8

4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride

Cat. No. B3224918
CAS RN: 124242-84-8
M. Wt: 297.78 g/mol
InChI Key: QZAZDSMMWNITLV-UHFFFAOYSA-N
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Description

“4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride” is a compound with the molecular formula C15H20ClNO3 . It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-acetylbenzoic acid with Piperidine hydrochloride and paraformaldehyde in ethanol at 100°C for 16 hours under an inert atmosphere . The mixture is then cooled to room temperature and acetone is added dropwise. The mixture is stirred at 0°C for 1 hour, and the solid is filtered and washed with diethyl ether to obtain the compound .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring attached to a benzoic acid group via a three-carbon chain . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a linker in PROTAC development . The specific reactions would depend on the other components of the PROTAC molecule.


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 297.78 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.

Scientific Research Applications

Synthesis of Hybrid Compounds

4-(3-(Piperidin-1-yl)propanoyl)benzoic acid hydrochloride is involved in the synthesis of hybrid compounds. For instance, a study demonstrated the synthesis of such compounds using reactions with nitrogenous bases, leading to hybrid systems containing pharmacophoric fragments. The reaction involves the formation of a condensed dihydropyran structure and subsequent aromatization into a benzodihydrochromenilium salt under the action of HCl. This process is indicative of its potential in creating novel chemical entities (Ivanova et al., 2019).

Antimicrobial Activity

This compound has applications in the synthesis of molecules with antimicrobial properties. A study described the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones, showcasing its potential in developing new antibacterial agents (Merugu et al., 2010).

Drug Metabolism Research

It's also utilized in the study of drug metabolism. For example, Lu AA21004, a novel antidepressant, was investigated for its metabolism, where this compound played a role in the metabolic pathway, being oxidized to various metabolites including a benzylic alcohol and a benzoic acid (Hvenegaard et al., 2012).

Anticancer Research

This compound is also significant in cancer research. A study reported the synthesis of piperidine derivatives with potent tumor-selective cytotoxicity, suggesting its potential use in developing new cancer therapeutics (Das et al., 2011).

Crystal and Molecular Structure Studies

In crystallography, this compound is used to understand crystal and molecular structures. For instance, a study focused on the crystal structure of 4-carboxypiperidinium chloride to comprehend its molecular arrangement and interactions (Szafran et al., 2007).

Mechanism of Action

As a linker in PROTAC development, this compound helps to form a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Safety and Hazards

The compound is classified as a warning signal word. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Given its role in PROTAC development, future research could explore the use of this compound in the design of new PROTAC molecules for targeted protein degradation . This could potentially lead to the development of new therapeutic strategies for various diseases.

properties

IUPAC Name

4-(3-piperidin-1-ylpropanoyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c17-14(8-11-16-9-2-1-3-10-16)12-4-6-13(7-5-12)15(18)19;/h4-7H,1-3,8-11H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAZDSMMWNITLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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